

Preparation of 6-Aminocaproic acid stock solutions for laboratory use.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Aminocaproic acid

Cat. No.: B072779

[Get Quote](#)

Preparation of 6-Aminocaproic Acid Stock Solutions for Laboratory Use

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminocaproic acid, also known as ϵ -aminocaproic acid (EACA), is a synthetic derivative of the amino acid lysine.^[1] It functions as a competitive inhibitor of plasmin and plasminogen activators, thereby preventing the breakdown of fibrin clots.^{[2][3]} This antifibrinolytic activity makes it a valuable tool in various research and clinical applications, including studies on hemostasis, fibrinolysis, and as a component in cell culture media and enzyme assays.^[4] Accurate and consistent preparation of **6-aminocaproic acid** stock solutions is crucial for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of **6-aminocaproic acid** stock solutions for laboratory use.

Chemical and Physical Properties

6-Aminocaproic acid is a white crystalline powder.^[5] It is highly soluble in water due to its polar nature, containing both an amino group and a carboxylic acid group, which allows for the formation of hydrogen bonds.^[6] Its solubility is limited in most organic solvents.^{[5][6]}

Table 1: Physicochemical Properties of **6-Aminocaproic Acid**

Property	Value
Molecular Formula	C ₆ H ₁₃ NO ₂
Molecular Weight	131.17 g/mol [3]
Appearance	White crystalline powder[5]
Melting Point	202-209 °C (decomposes)[4]
pH (50 g/L in H ₂ O)	7.0 - 7.5[2]

Data Presentation

Solubility Data

The solubility of **6-aminocaproic acid** can vary depending on the solvent and temperature. The following table summarizes solubility data from various sources. For aqueous solutions, warming and sonication can aid in dissolution, especially at higher concentrations.[3]

Table 2: Solubility of **6-Aminocaproic Acid**

Solvent	Solubility
Water	Highly soluble[6], 25 mg/mL[4], 50 mg/mL[4], 95 mg/mL (sonication recommended)[3], 330 mg/mL[5]
Dimethyl Sulfoxide (DMSO)	< 1 mg/mL (insoluble or slightly soluble)[3], 6 mg/mL[5]
Ethanol	Insoluble[5], 1 mg/mL (sonication recommended)[3]
Chloroform	Insoluble[5]
Methanol	Slightly soluble

Stability of Aqueous Stock Solutions

Aqueous solutions of **6-aminocaproic acid** are generally stable. Studies have shown that solutions at concentrations of 10 mg/mL and 100 mg/mL in 5% dextrose or 0.9% sodium chloride retain at least 98% of their initial concentration for up to 7 days at both 4°C and 23°C. [3] For long-term storage, freezing is recommended.

Table 3: Stability of **6-Aminocaproic Acid** Aqueous Solutions

Storage Temperature	Concentration	Stability Period	Notes
Room Temperature (23°C)	0.5 mg/mL	3 days	In 5% dextrose or 0.9% NaCl
Room Temperature (23°C)	2.0 mg/mL	5 days	In 5% dextrose or 0.9% NaCl
Room Temperature (23°C)	4.0 mg/mL	7 days	In 5% dextrose or 0.9% NaCl
Refrigerated (4°C)	0.5 - 100 mg/mL	At least 7 days	In 5% dextrose or 0.9% NaCl, with nominal losses of ≤6% [4]
Frozen (-20°C)	General Stock Solutions	1 month	General recommendation for prepared solutions.[7]
Frozen (-80°C)	General Stock Solutions	6 months	General recommendation for prepared solutions.[7]

Experimental Protocols

Protocol 1: Preparation of a 1 M **6-Aminocaproic Acid** Aqueous Stock Solution

Materials:

- **6-Aminocaproic acid** powder (MW: 131.17 g/mol)

- High-purity water (e.g., Milli-Q® or equivalent)
- Sterile conical tubes or bottles
- Magnetic stirrer and stir bar or vortex mixer
- Weighing paper or boat
- Spatula
- Analytical balance
- 0.22 μ m sterile syringe filter

Procedure:

- Calculate the required mass: To prepare 100 mL of a 1 M stock solution, calculate the mass of **6-aminocaproic acid** needed:
 - Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
 - Mass (g) = 1 mol/L x 0.1 L x 131.17 g/mol = 13.117 g
- Weigh the **6-aminocaproic acid**: Accurately weigh out 13.117 g of **6-aminocaproic acid** powder using an analytical balance.
- Dissolve in water:
 - Add approximately 80 mL of high-purity water to a sterile beaker or flask containing a magnetic stir bar.
 - Slowly add the weighed **6-aminocaproic acid** powder to the water while stirring.
 - Continue stirring until the powder is completely dissolved. Gentle warming (up to 40°C) or sonication may be used to facilitate dissolution if necessary.
- Adjust the final volume: Once completely dissolved, transfer the solution to a 100 mL graduated cylinder or volumetric flask. Rinse the original container with a small amount of

water and add it to the final volume to ensure all the compound is transferred. Adjust the final volume to 100 mL with high-purity water.

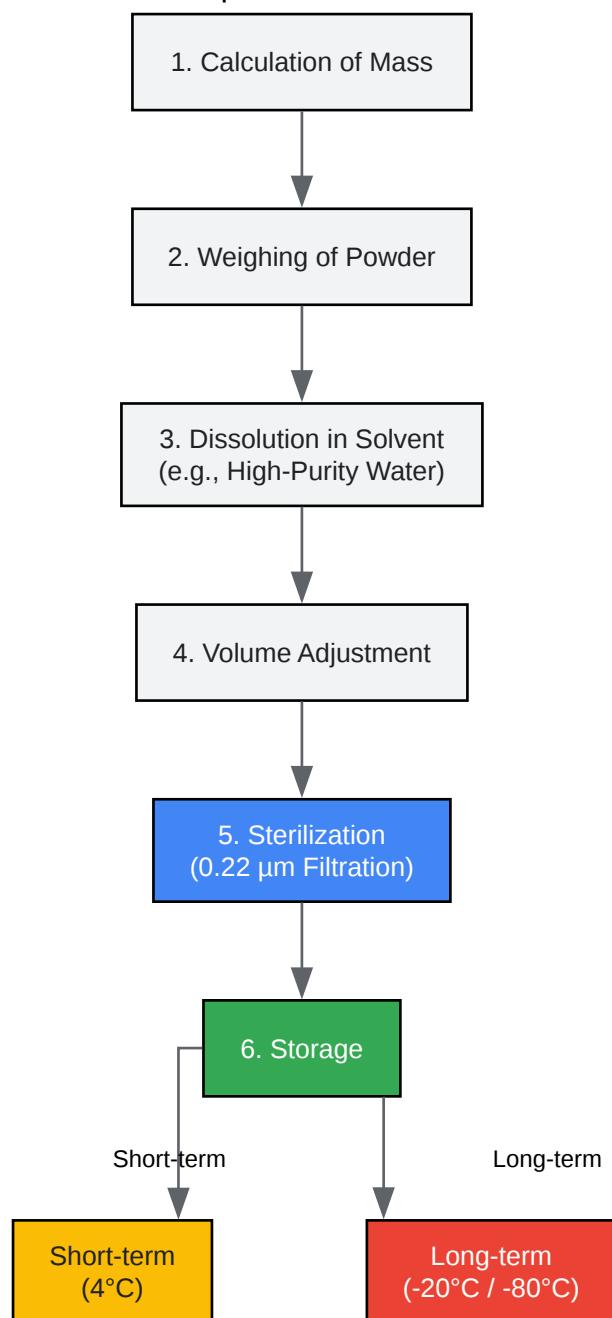
- **Sterilization:** Sterilize the stock solution by passing it through a 0.22 μm sterile syringe filter into a sterile container.
- **Storage:**
 - For short-term storage, the solution can be kept at 4°C for up to one week.
 - For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one month or -80°C for up to six months.^[7] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 mg/mL 6-Aminocaproic Acid Aqueous Stock Solution

Materials:

- Same as Protocol 1.

Procedure:


- **Weigh the 6-aminocaproic acid:** To prepare 50 mL of a 10 mg/mL stock solution, weigh out 0.5 g (500 mg) of **6-aminocaproic acid** powder.
- **Dissolve in water:**
 - Add the weighed powder to a 50 mL sterile conical tube.
 - Add approximately 40 mL of high-purity water.
 - Cap the tube and vortex or invert until the powder is fully dissolved.
- **Adjust the final volume:** Add high-purity water to bring the final volume to 50 mL.
- **Sterilization:** Sterilize the solution using a 0.22 μm sterile syringe filter.

- Storage: Store the solution as described in Protocol 1.

Mandatory Visualization

The following diagram illustrates the general workflow for the preparation of a **6-aminocaproic acid** stock solution.

Workflow for 6-Aminocaproic Acid Stock Solution Preparation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 2. DailyMed - AMINOCAPROIC ACID injection, solution [dailymed.nlm.nih.gov]
- 3. Stability of aminocaproic Acid injection admixtures in 5% dextrose injection and 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The preparation of 6-aminocaproic_Chemicalbook [chemicalbook.com]
- 6. uspnf.com [uspnf.com]
- 7. US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Preparation of 6-Aminocaproic acid stock solutions for laboratory use.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072779#preparation-of-6-aminocaproic-acid-stock-solutions-for-laboratory-use>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com